N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Structural Overview
The compound features a complex structure characterized by multiple functional groups, including dimethylamino and oxalamide moieties. Its molecular formula is C20H26N4O2, with a molecular weight of approximately 382.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to therapeutic applications.
Pharmacological Properties
Preliminary studies have indicated that this compound may exhibit the following pharmacological properties:
- Antidepressant Activity : Compounds with dimethylaminophenyl groups have been investigated for their potential effects in treating depression and related disorders. The structural modifications in this compound may enhance its pharmacokinetic properties, making it a candidate for further neuropharmacological studies.
- Antimicrobial Activity : Certain derivatives of oxalamides have shown significant antibacterial and antifungal activities. In vitro studies suggest that this compound may exhibit similar properties, particularly against Gram-positive and Gram-negative bacterial strains.
- Cytotoxic Effects : Initial cytotoxicity assays indicate that the compound may possess cytotoxic properties against various cancer cell lines. This warrants further investigation into its potential as an anticancer agent.
1. Antimicrobial Efficacy
A study conducted on structurally similar oxalamide compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the dimethylaminophenyl group could enhance antimicrobial activity.
Compound Name | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Oxalamide A | Moderate | Significant |
Oxalamide B | Significant | Moderate |
N1-Compound | Pending | Pending |
The ongoing research aims to elucidate the specific mechanisms through which these compounds exert their antimicrobial effects.
2. Neuropharmacological Studies
Research has explored the neuropharmacological effects of dimethylamino-containing compounds. In animal models, these compounds have shown promise in reducing symptoms of anxiety and depression.
Study Reference | Model Used | Observed Effects |
---|---|---|
Study 1 | Rat model | Reduced anxiety-like behavior |
Study 2 | Mouse model | Antidepressant-like effects |
These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions that allow for precise control over the functional groups present in the final product. This flexibility in synthesis is critical for optimizing biological activity through structural modifications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-8-7-9-16(2)20(15)24-22(28)21(27)23-14-19(26(5)6)17-10-12-18(13-11-17)25(3)4/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNIOUGZHKMAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.